

A Comparative Guide to Sulfur Ylide Precursors: Trimethylsulfonium Iodide and Its Alternatives

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Compound of Interest

Compound Name: *Trimethylsulfonium iodide*

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The formation of sulfur ylides is a cornerstone of modern organic synthesis, enabling the construction of valuable three-membered rings such as epoxides, cyclopropanes, and aziridines through the renowned Corey-Chaykovsky reaction.^{[1][2][3]} The choice of the sulfur ylide precursor is critical, as it dictates the reactivity, stability, and selectivity of the subsequent transformation. This guide provides an objective comparison of the traditional reagent, **trimethylsulfonium iodide**, with its most common and influential alternative, trimethylsulfoxonium iodide, supported by experimental data and detailed protocols.

Executive Summary

Trimethylsulfonium iodide and trimethylsulfoxonium iodide are the most prevalent precursors for generating the simplest sulfur ylides, dimethylsulfonium methylide and dimethylsulfoxonium methylide, respectively. The fundamental difference between these reagents lies in the oxidation state of the sulfur atom, which significantly impacts the stability and reactivity of the resulting ylide.

- Dimethylsulfonium methylide (from **trimethylsulfonium iodide**) is an unstabilized ylide, making it highly reactive and less stable.^[4] It typically reacts rapidly with carbonyl compounds to produce epoxides.^[5]
- Dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide), also known as the Corey-Chaykovsky reagent, is a stabilized ylide.^{[2][3]} The presence of the oxygen atom delocalizes

the negative charge on the adjacent carbon, rendering the ylide more stable and less reactive.^[6] This increased stability often leads to different selectivity, particularly with α,β -unsaturated carbonyl compounds, where it favors the formation of cyclopropanes via 1,4-addition.^{[2][7]}

Performance Comparison: Epoxidation and Cyclopropanation

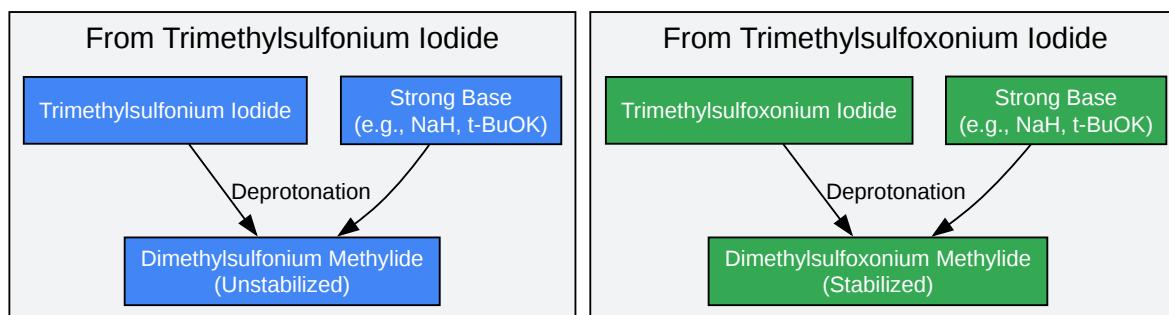
The choice between **trimethylsulfonium iodide** and trimethylsulfoxonium iodide is often dictated by the desired product when reacting with α,β -unsaturated ketones. While both are effective for the epoxidation of simple aldehydes and ketones, their behavior with conjugated systems diverges.

Substrate	Reagent	Product	Yield (%)	Reference
Epoxidation of Saturated Carbonyls				
Benzophenone	Trimethylsulfonium Iodide	2,2-Diphenyloxirane	97	[8]
Cyclohexanone	Trimethylsulfonium Iodide	1-Oxa-spiro[2.5]octane	88	[9]
4-tert-Butylcyclohexanone	Trimethylsulfonium Iodide	4-tert-Butyl-1-oxa-spiro[2.5]octane	95	[8]
Benzaldehyde	Trimethylsulfonium Iodide	Styrene Oxide	77-91	[10]
Kobusone	Trimethylsulfonium Iodide	Diepoxide	91	[4]
Reaction with α,β -Unsaturated Carbonyls				
Chalcone	Trimethylsulfonium Iodide	2,3-Diphenyloxirane (Epoxide)	-	[7]
Chalcone	Trimethylsulfoxonium Iodide	1-Benzoyl-2-phenylcyclopropane (Cyclopropane)	-	[7]
Symmetric Tricyclic Enone	Trimethylsulfoxonium Iodide	Tetracyclic Cyclopropane	69	[4]
γ -Silyloxy- α,β -Unsaturated Aryl Ketones	Trimethylsulfoxonium Iodide	Cyclopropyl Ketones	88-97	[11]

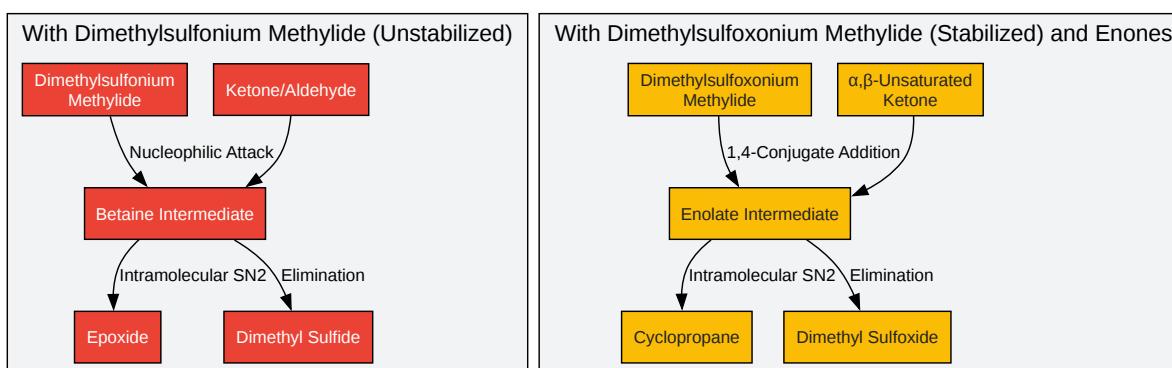
Reaction Mechanisms and Workflows

The following diagrams illustrate the formation of the sulfur ylides and their subsequent reactions with carbonyl compounds.

Sulfur Ylide Formation



Corey-Chaykovsky Reaction Pathways



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